molecular formula C16H24Cl2Rh2-2 B042853 Chloro(1,5-cyclooctadiene)rhodium(I) dimer CAS No. 12092-47-6

Chloro(1,5-cyclooctadiene)rhodium(I) dimer

Cat. No. B042853
CAS RN: 12092-47-6
M. Wt: 493.1 g/mol
InChI Key: PDJQCHVMABBNQW-MIXQCLKLSA-L
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Description

Chloro(1,5-cyclooctadiene)rhodium(I) dimer, also known as [Rh(COD)Cl]2, is a widely used precursor to homogeneous catalysts . It is a chiral catalyst capable of asymmetrically hydrogenating certain prochiral alkenes . It is also used in the synthesis of other metal ligands for use in catalysis .


Synthesis Analysis

Chloro(1,5-cyclooctadiene)rhodium(I) dimer can be employed for the synthesis of rhodium complex of heterocyclic carbenes (NHCs) . It can also be modified and coated on the surface of ferrite magnetic nanoparticles for catalyzing the hydroformylation reaction of olefins .


Molecular Structure Analysis

The molecule consists of a pair of square planar Rh centers bound to a 1,5-cyclooctadiene and two chloride ligands that are shared between the Rh centers .


Chemical Reactions Analysis

This compound is a catalyst for coupling 1,3-dienes with activated hydrocarbons and for preparing chiral complexes . It is also a catalyst for oxygenative addition to terminal alkynes for a greener synthesis of esters, amides, and carboxylic acids .


Physical And Chemical Properties Analysis

Chloro(1,5-cyclooctadiene)rhodium(I) dimer has a molecular weight of 493.08 g/mol . It is a solid at 20°C . Its melting point is 243°C (dec.) .

Scientific Research Applications

  • Molecular Structure Studies : It is used to study molecular structures and their interactions, aiding in understanding the molecular arrangement and behavior in different environments (Imhof, Halbauer, & Görls, 2005).

  • Catalysis : Serving as a catalyst precursor, it is involved in reactions with heteroatom nucleophiles, aryl boronic acids, alkenes, alkynes, and various organometallic reagents. This makes it a critical component in organic synthesis processes (Ashfeld & Judd, 2007).

  • Carbonylation : It efficiently carbonylates benzyl halides to phenylacetic acids with good to high yields, important in pharmaceutical and fragrance industries (Giroux, Nadeau, & Han, 2000).

  • Antitumor Properties : Demonstrated efficacy in treating Ehrlich ascites carcinoma in mice, indicating its potential in medical and pharmaceutical research (Giraldi, Sava, Mestroni, Zassinovich, & Stolfa, 1978).

  • Asymmetric Hydrogenation : Utilized in asymmetric hydrogenation reactions with significant enantioselectivity, crucial for producing optically active substances (Drommi, Micalizzi, & Arena, 2014).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye irritation . Precautions should be taken to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

Given its wide use in catalysis, future research may focus on exploring new reactions that can be catalyzed by Chloro(1,5-cyclooctadiene)rhodium(I) dimer and improving the efficiency of existing reactions .

properties

IUPAC Name

(1Z,5Z)-cycloocta-1,5-diene;rhodium;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H12.2ClH.2Rh/c2*1-2-4-6-8-7-5-3-1;;;;/h2*1-2,7-8H,3-6H2;2*1H;;/p-2/b2*2-1-,8-7-;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDJQCHVMABBNQW-MIXQCLKLSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC=C1.C1CC=CCCC=C1.[Cl-].[Cl-].[Rh].[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.[Cl-].[Cl-].[Rh].[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24Cl2Rh2-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloro(1,5-cyclooctadiene)rhodium(I) dimer

CAS RN

12092-47-6
Record name Rhodium, di-.mu.-chlorobis[(1,2,5,6-.eta.)-1,5-cyclooctadiene]di-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Di-mu-chloro-bis(hapto-1,5-cyclooctadiene)dirhodium(I)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chloro(1,5-cyclooctadiene)rhodium(I) dimer
Reactant of Route 2
Chloro(1,5-cyclooctadiene)rhodium(I) dimer
Reactant of Route 3
Chloro(1,5-cyclooctadiene)rhodium(I) dimer
Reactant of Route 4
Chloro(1,5-cyclooctadiene)rhodium(I) dimer
Reactant of Route 5
Chloro(1,5-cyclooctadiene)rhodium(I) dimer
Reactant of Route 6
Chloro(1,5-cyclooctadiene)rhodium(I) dimer

Citations

For This Compound
249
Citations
W Imhof, K Halbauer, H Görls - Acta Crystallographica Section E …, 2005 - scripts.iucr.org
The title compound, [Rh2Ru(CN)2Cl2(C8H12)2(C5H9N)4], was obtained from the reaction of the chloro(1,5-cyclooctadiene)rhodium(I) dimer with trans-dicyanotetra(tert-butyl isocyanide…
Number of citations: 12 scripts.iucr.org
BL Ashfeld, AS Judd - Encyclopedia of Reagents for Organic …, 2001 - Wiley Online Library
[ 12092‐47‐6 ] C 16 H 24 Cl 2 Rh 2 (MW 493.08) InChI = 1S/2C8H12.2ClH.2Rh/c2*1‐2‐4‐6‐8‐7‐5‐3‐1;;;;/h2*1‐2,7‐8H,3‐6H2;2*1H;;/q;;;;2*+1/p‐2/b2*2‐1‐,8‐7‐;;;; InChIKey = …
Number of citations: 2 onlinelibrary.wiley.com
M Planes, C Le Coz, S Lewandowski… - Polymer Degradation …, 2017 - Elsevier
Poly(dimethylsiloxane) (PDMS) resins are widely used for aerospace applications due to their unique properties, such as a high flexibility, good thermal stability and optical …
Number of citations: 9 www.sciencedirect.com
S Tanaka, A Mori - European Journal of Organic Chemistry, 2014 - Wiley Online Library
Rhodium‐catalyzed addition/elimination of arylaluminum reagents with vinylarenes was achieved to obtain stilbene derivatives. The reaction of diethyl(phenyl)aluminum with styrene in …
J Barletta, F Karimi, H Doi… - Journal of Labelled …, 2006 - Wiley Online Library
Rhodium‐mediated carbonylation reaction was applied to synthesize diethyl [carbonyl‐ 11 C]malonate using [ 11 C]carbon monoxide at low concentration. The synthesis was …
JL Fulton, JC Linehan, T Autrey… - Journal of the …, 2007 - ACS Publications
X-ray absorption fine structure (XAFS) is used to determine the structure of the rhodium cluster present during the catalyzed dehydrocoupling of amine boranes under operando …
Number of citations: 144 pubs.acs.org
J Barletta, F Karimi, B Långström - Journal of Labelled …, 2006 - Wiley Online Library
[ 11 C]Hydroxyurea has been successfully labelled using [ 11 C]carbon monoxide at low concentration. The decay‐corrected radiochemical yield was 38±3%, and the trapping …
J Dheur, M Sauthier, Y Castanet… - Advanced Synthesis & …, 2007 - Wiley Online Library
The carbonylative addition of arylboronic acids to terminal alkynes under mild conditions affords (E)‐α,β‐unsaturated ketones with good yields. The reaction was achieved with chloro(1,…
Number of citations: 29 onlinelibrary.wiley.com
S Yang, LM Stock - Energy & fuels, 1998 - ACS Publications
The reaction conditions for the catalytic reduction of single-ring aromatic compounds such as tetralin with chloro(1,5-hexadiene)rhodium(I) dimer in a biphasic mixture of hexane and an …
Number of citations: 3 pubs.acs.org
K Khumtaveeporn, H Alper - Journal of the American Chemical …, 1994 - ACS Publications
1, 3-Thiazolidines react with carbon monoxide, in the presence of catalytic quantities of chloro (l, 5-cyclooctadiene) rhodium (I) dimer and potassium iodide, to give thiazolidinones in 56…
Number of citations: 40 pubs.acs.org

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